Acetic acid, thiodi-, diallyl ester
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Overview
Description
Acetic acid, thiodi-, diallyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular ester is derived from acetic acid and contains sulfur in its structure, making it a thioester. Thioesters are known for their unique chemical properties and reactivity compared to regular esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, thiodi-, diallyl ester can be synthesized through the esterification of acetic acid with diallyl thiol in the presence of a catalyst. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
CH3COOH+HSCH2CH=CH2→CH3COSCH2CH=CH2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is typically purified through distillation to separate the ester from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, thiodi-, diallyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and diallyl thiol.
Oxidation: The sulfur atom in the ester can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and diallyl thiol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, thiodi-, diallyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of acetic acid, thiodi-, diallyl ester involves its interaction with various molecular targets and pathways. The sulfur atom in the ester can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modification of their activity. This can result in changes in cellular processes and signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, thiodi-, dimethyl ester: Similar structure but with methyl groups instead of allyl groups.
Acetic acid, thiodi-, diethyl ester: Similar structure but with ethyl groups instead of allyl groups.
Acetic acid, thiodi-, dipropyl ester: Similar structure but with propyl groups instead of allyl groups.
Uniqueness
Acetic acid, thiodi-, diallyl ester is unique due to the presence of allyl groups, which provide additional reactivity and potential for polymerization. The allyl groups can undergo further chemical modifications, making this ester a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
6303-03-3 |
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Molecular Formula |
C10H14O4S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
prop-2-enyl 2-(2-oxo-2-prop-2-enoxyethyl)sulfanylacetate |
InChI |
InChI=1S/C10H14O4S/c1-3-5-13-9(11)7-15-8-10(12)14-6-4-2/h3-4H,1-2,5-8H2 |
InChI Key |
ABEBWTHQUYXXHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CSCC(=O)OCC=C |
Origin of Product |
United States |
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